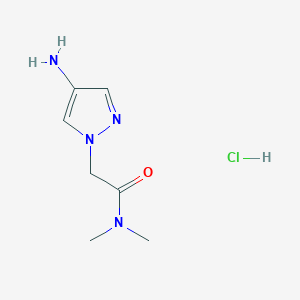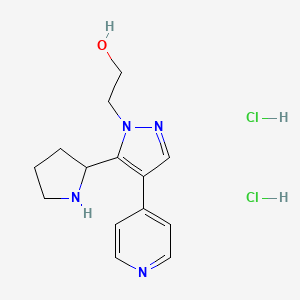![molecular formula C16H26ClN3 B1402519 1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride CAS No. 1361114-46-6](/img/structure/B1402519.png)
1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride
Overview
Description
1-Pyridin-2-ylmethyl-[2,4’]bipiperidinylhydrochloride is a chemical compound with the empirical formula C16H26ClN3 and a molecular weight of 295.85 g/mol . This compound is known for its unique structure, which includes a pyridine ring attached to a bipiperidine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Pyridin-2-ylmethyl-[2,4’]bipiperidinylhydrochloride typically involves the reaction of pyridine derivatives with bipiperidine under specific conditions. One common method includes the use of pyridin-2-ylmethyl chloride and 2,4’-bipiperidine in the presence of a suitable base . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Pyridin-2-ylmethyl-[2,4’]bipiperidinylhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-2-ylmethanone derivatives, while reduction may produce pyridin-2-ylmethylamine derivatives.
Scientific Research Applications
1-Pyridin-2-ylmethyl-[2,4’]bipiperidinylhydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 1-Pyridin-2-ylmethyl-[2,4’]bipiperidinylhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, preventing the conversion of substrates into products and thereby altering cellular processes .
Comparison with Similar Compounds
1-Pyridin-2-ylmethyl-[2,4’]bipiperidinylhydrochloride can be compared with other similar compounds, such as:
- 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine hydrochloride
- 1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride
- 1-(Piperidin-4-ylmethyl)pyridin-2(1H)-one hydrochloride
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of 1-Pyridin-2-ylmethyl-[2,4’]bipiperidinylhydrochloride lies in its bipiperidine moiety, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(2-piperidin-4-ylpiperidin-1-yl)methyl]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3.ClH/c1-3-9-18-15(5-1)13-19-12-4-2-6-16(19)14-7-10-17-11-8-14;/h1,3,5,9,14,16-17H,2,4,6-8,10-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWHBMRZYUYHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2CCNCC2)CC3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-{5-[2-(4-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402449.png)

![C-[4-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-cyclohexyl]-methylamine hydrochloride](/img/structure/B1402451.png)
![Dimethyl-(4-morpholin-2-yl-[5,5']bipyrimidinyl-2-yl)-amine hydrochloride](/img/structure/B1402452.png)



